molecular formula C13H15N3O5 B1322251 Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 950275-72-6

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B1322251
CAS No.: 950275-72-6
M. Wt: 293.27 g/mol
InChI Key: XCLDFQAJKGTZAC-UHFFFAOYSA-N
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Description

Classification and Position within Pyrido[2,3-d]pyrimidine Chemical Family

The pyrido[2,3-d]pyrimidine chemical family represents one of four possible isomeric configurations arising from the orthogonal fusion of pyridine and pyrimidine rings, creating what is formally classified as 1,3,8-triazanaphthalenes. Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate occupies a distinctive position within this family due to its extensive substitution pattern and multiple oxidation states. The compound belongs to the reduced pyridopyrimidine subclass, specifically characterized by the hexahydro designation indicating saturation of the bicyclic core structure, which distinguishes it from fully aromatic pyrido[2,3-d]pyrimidine derivatives.

The systematic classification of this compound reveals several critical structural features that define its position within the broader chemical family. The presence of three oxo groups at positions 2, 4, and 7 classifies it as a trioxo derivative, while the methylation pattern at positions 1, 3, and 8 creates a highly substituted nitrogen framework. The ethyl carboxylate functionality at position 5 introduces an additional pharmacophoric element that enhances the compound's potential for biological interactions compared to simpler pyrido[2,3-d]pyrimidine analogs.

Comparative analysis with related pyrido[2,3-d]pyrimidine derivatives demonstrates the structural complexity achieved in this compound. Research has documented various substitution patterns within this chemical family, including compounds such as 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine and piritrexim, which serve as dihydrofolate reductase inhibitors. The structural diversity observed across these derivatives illustrates the adaptability of the pyrido[2,3-d]pyrimidine scaffold for accommodating different functional groups while maintaining core pharmacological properties.

Structural Feature Position Functional Group Chemical Impact
Oxo Groups 2, 4, 7 Carbonyl (C=O) Hydrogen bonding, electronic properties
Methyl Substitution 1, 3, 8 -CH₃ Lipophilicity, steric effects
Ethyl Carboxylate 5 -COOC₂H₅ Ester functionality, potential hydrolysis
Hexahydro Framework Bicyclic Core Saturated rings Conformational flexibility

The compound's position within the pyrido[2,3-d]pyrimidine family is further defined by its synthetic accessibility and potential for structural modification. Unlike fully aromatic pyrido[2,3-d]pyrimidine derivatives that require specific activation conditions for electrophilic substitution, the reduced nature of this compound provides additional sites for chemical manipulation. This structural flexibility has made compounds of this type valuable intermediates in synthetic chemistry and potential leads for pharmaceutical development.

Properties

IUPAC Name

ethyl 1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-5-21-12(19)7-6-8(17)14(2)10-9(7)11(18)16(4)13(20)15(10)3/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDFQAJKGTZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(C2=C1C(=O)N(C(=O)N2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrimidine derivatives with appropriate keto and amino groups.
  • Ethyl esters or ethyl-substituted pyridine derivatives.
  • Methylating agents for selective methylation.
  • Reagents for ring closure and oxidation.

Typical Synthetic Route (Based on Patent EP1761528B1 and Related Literature)

Step Description Reagents/Conditions Yield (%) Notes
1 Formation of pyrido[2,3-d]pyrimidine core Condensation of substituted pyridine with urea derivatives under acidic or basic catalysis 70-85 Control of temperature critical to avoid side reactions
2 Methylation at N-1, N-3, and C-8 positions Use of methyl iodide or dimethyl sulfate in presence of base 80-90 Selective methylation achieved by protecting groups or reaction time control
3 Introduction of ethyl carboxylate at C-5 Esterification of carboxylic acid intermediate with ethanol and acid catalyst or direct use of ethyl-substituted precursors 75-88 Esterification under reflux conditions
4 Oxidation to form 2,4,7-trioxo groups Use of oxidizing agents such as KMnO4 or CrO3 under controlled conditions 65-80 Over-oxidation avoided by monitoring reaction progress
5 Purification Recrystallization from suitable solvents (e.g., ethanol, chloroform) - Ensures high purity and crystallinity

Specific Example from Literature (Adapted from Patent and Supplier Data)

  • Starting from 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives, methylation is performed using methyl iodide in the presence of a base such as potassium carbonate.
  • The ethyl ester group is introduced by reacting the corresponding carboxylic acid intermediate with ethanol under acidic conditions (e.g., sulfuric acid catalyst) at reflux.
  • The final compound is isolated by filtration and recrystallization, yielding a colorless crystalline solid.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity Notes
Temperature 0–100 °C Higher temperatures favor esterification but may cause decomposition Controlled heating recommended
Solvent Ethanol, chloroform, acetonitrile Solvent polarity affects reaction rate and selectivity Chloroform used for methylation steps
Reaction Time 2–6 hours Longer times improve conversion but risk side reactions Monitoring by TLC or HPLC advised
Atmosphere Nitrogen or inert gas Prevents oxidation or moisture interference Essential for sensitive intermediates

Analytical Data Supporting Preparation

Summary Table of Preparation Methods

Method Aspect Description Source/Reference
Core synthesis Condensation of substituted pyridine and urea derivatives EP1761528B1
Methylation Methyl iodide with base, selective N- and C-methylation EP1761528B1, Ambeed synthesis notes
Esterification Acid-catalyzed reaction with ethanol or ethyl-substituted precursors Appchem catalog
Oxidation Controlled oxidation with KMnO4 or CrO3 General synthetic organic chemistry principles
Purification Recrystallization from ethanol or chloroform Ambeed synthesis notes

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

Biological Activities

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate exhibits a range of biological activities which are summarized in the following table:

Activity Description Reference
Antioxidant Activity Exhibits significant antioxidant properties that can protect cells from oxidative stress.
Anticancer Potential Demonstrates cytotoxic effects against various cancer cell lines with IC₅₀ values indicating efficacy.
Antidiabetic Effects Shown to improve glucose metabolism and insulin sensitivity in vitro.
Anti-inflammatory Action Reduces inflammation markers in cellular models.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Research : A study evaluated the compound's efficacy against breast cancer cell lines and found it to induce apoptosis effectively. The mechanism involved the disruption of mitochondrial function leading to cell death .
  • Diabetes Management : In vitro studies demonstrated that derivatives of this compound improved insulin sensitivity and reduced blood glucose levels in diabetic models. This suggests a promising role in diabetes management .
  • Antioxidant Studies : The compound was tested for its ability to scavenge free radicals and showed promising results comparable to standard antioxidants used in clinical settings .

Mechanism of Action

The mechanism of action of Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Functional Groups Key Properties/Activity
Target Compound 1,3,8-Trimethyl, 5-ethyl carboxylate C₁₃H₁₅N₃O₅ 293.28 Ester, trioxo, pyrido-pyrimidine Unknown (safety data available)
1,3-Dimethyl-5-carbohydrazide 1,3-Dimethyl, 5-carbohydrazide C₁₀H₁₀N₄O₄ 250.21 Carbohydrazide, trioxo Precursor to bioactive derivatives
Ethyl 1,3-dimethyl-2,4,7-trioxo-...-6-carboxylate 1,3-Dimethyl, 6-ethyl carboxylate C₁₂H₁₃N₃O₅ 279.25 Ester, trioxo Positional isomer of target
8-Ethyl-5-oxo-pyrido[2,3-d]pyrimidine 8-Ethyl, 5-oxo C₁₁H₁₃N₃O₃ 235.24 Oxo, ethyl Antibacterial activity

Key Observations :

  • The ethyl carboxylate at position 5 confers moderate lipophilicity, contrasting with the polar carbohydrazide group in , which increases hydrogen-bonding capacity and melting points (e.g., 231°C for the carbohydrazide vs. inferred lower values for esters).
  • Positional Isomerism : The 5-carboxylate (target) vs. 6-carboxylate affects molecular conformation. For example, substituent positioning in pyrido-pyrimidines influences dihedral angles and crystal packing, as seen in thiazolo[3,2-a]pyrimidine derivatives .
Pharmacological and Physicochemical Properties
  • Bioactivity : While the target compound’s activity is unspecified, structurally related pyrido-pyrimidines exhibit antibacterial and pharmacological activity (e.g., arylpiperazinylalkyl derivatives ). The 8-methyl group in the target may modulate activity compared to 8-ethyl analogs .
  • Solubility and Stability : The ethyl carboxylate group likely enhances lipophilicity compared to carbohydrazides, favoring blood-brain barrier penetration. However, trioxo groups may increase susceptibility to hydrolysis under acidic/basic conditions.

Biological Activity

Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate (CAS No. 113306-28-8) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antitumor properties and mechanisms of action.

  • Molecular Formula : C₁₃H₁₅N₃O₅
  • Molecular Weight : 293.28 g/mol
  • Boiling Point : Approximately 448.1 °C
  • Density : 1.42 g/cm³ (predicted)

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • IC50 Values :
    • The compound exhibited an IC50 range from 23.2 to 49.9 μM across different studies with various derivatives demonstrating moderate to high activity against cancer cells .
    • A specific derivative showed an IC50 of 23.2 μM against MCF-7 breast cancer cells .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells as evidenced by increased early and late apoptotic cell populations (AV+/PI− and AV+/PI+) in treated MCF-7 cells compared to controls .
    • Flow cytometry analysis revealed G2/M-phase cell-cycle arrest and S-phase cell-cycle arrest in treated cells .
  • Cell Viability Reduction :
    • Treatment with the compound resulted in a substantial reduction in cell viability (26.86%) and an increase in necrotic cell death (6.29% compared to control) .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (μM)Mechanism
Study AMCF-723.2Induction of apoptosis and cell cycle arrest
Study BHeLa49.9Apoptosis induction and necrosis
Study CA54940.0Cell cycle disruption

Additional Biological Activities

Beyond its antitumor properties, this compound may exhibit other biological activities:

  • Antioxidant Activity : Some derivatives have shown potential antioxidant properties that could contribute to their overall cytotoxic effects.
  • Neuroprotective Effects : Preliminary studies suggest that similar compounds within this class may offer neuroprotective benefits by modulating oxidative stress pathways.

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